molecular formula C10H12Cl2N2 B14154929 (2S)-2-(3,4-dichlorophenyl)piperazine CAS No. 188788-24-1

(2S)-2-(3,4-dichlorophenyl)piperazine

Cat. No.: B14154929
CAS No.: 188788-24-1
M. Wt: 231.12 g/mol
InChI Key: PUJZPGUYDJGSAC-SNVBAGLBSA-N
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Description

(2S)-2-(3,4-dichlorophenyl)piperazine: is an organic compound with the molecular formula C10H12Cl2N2 It is a derivative of piperazine, a heterocyclic amine, and contains a dichlorophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,4-dichlorophenyl)piperazine typically involves the reaction of 3,4-dichloroaniline with piperazine under controlled conditions. One common method includes the following steps:

    Starting Materials: 3,4-dichloroaniline and piperazine.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(3,4-dichlorophenyl)piperazine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-2-(3,4-dichlorophenyl)piperazine can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (2S)-2-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. It may bind to these targets, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target of interest.

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: A closely related compound with similar chemical properties but different stereochemistry.

    2-(3,4-Dichlorophenyl)ethylamine: Another related compound with a different functional group attached to the dichlorophenyl ring.

Uniqueness: (2S)-2-(3,4-dichlorophenyl)piperazine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

188788-24-1

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

(2S)-2-(3,4-dichlorophenyl)piperazine

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2/t10-/m1/s1

InChI Key

PUJZPGUYDJGSAC-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@H](CN1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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